molecular formula C12H14O3S B14407686 2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione CAS No. 85054-04-2

2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione

Cat. No.: B14407686
CAS No.: 85054-04-2
M. Wt: 238.30 g/mol
InChI Key: QUTUHEVJDPZAPL-UHFFFAOYSA-N
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Description

2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione is an organic compound that features a sulfoxide functional group attached to a phenyl ring and a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione can be achieved through several methods. One common approach involves the oxidation of thioanisole derivatives using oxidizing agents such as hydrogen peroxide, sodium periodate, or lead tetraacetate . The reaction typically requires controlled conditions, such as low temperatures and specific solvents, to prevent overoxidation and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, lead tetraacetate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenyl ring can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione is unique due to its combination of a sulfoxide group with a phenyl ring and a butane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85054-04-2

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

2-(methylsulfinylmethyl)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C12H14O3S/c1-9(13)11(8-16(2)15)12(14)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

QUTUHEVJDPZAPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CS(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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